N-(2,4-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(2,4-Dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a dihydropyrazine core substituted with 3,4-dimethylphenyl and a sulfanyl-linked acetamide group attached to a 2,4-dimethylphenyl moiety. The dihydropyrazine ring contributes to its planar, conjugated structure, which may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-5-8-19(17(4)11-14)24-20(26)13-28-21-22(27)25(10-9-23-21)18-7-6-15(2)16(3)12-18/h5-12H,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGRYUMOOWLHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 364.48 g/mol. The structure features a dimethylphenyl group and a pyrazine derivative linked via a sulfanyl acetamide moiety.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that related compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory effects.
- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX/LOX | |
| Cytotoxicity | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Antioxidant Efficacy in Cell Models : A study evaluated the antioxidant potential of this compound in human endothelial cells. Results indicated a significant reduction in reactive oxygen species (ROS) levels upon treatment with this compound.
- Anti-inflammatory Mechanism : In an animal model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity Against Cancer Cells : In vitro experiments demonstrated that the compound exhibited selective cytotoxicity towards breast cancer cell lines (MCF-7) while sparing normal fibroblast cells, indicating its potential for targeted cancer therapy.
Comparison with Similar Compounds
Structural Features
The compound’s structure combines a dihydropyrazine ring with sulfanyl acetamide and dimethylphenyl substituents. Comparisons with analogous compounds highlight key differences:
Key Observations :
- Substituents like 3,4-dimethylphenyl may enhance lipophilicity compared to cyano or nitro groups in analogues .
Physicochemical Properties
- Melting Points: Analogues such as 13a (288°C) and 13b (274°C) exhibit high melting points due to strong intermolecular hydrogen bonding from sulfamoyl and cyano groups . The target compound’s melting point is likely comparable, given its polar acetamide and sulfanyl groups.
- Spectral Data : IR spectra of similar compounds show characteristic peaks for C=O (~1664 cm⁻¹) and C≡N (~2214 cm⁻¹) . The target compound’s NMR would likely display aromatic proton signals near δ 7.2–7.9 ppm and methyl groups at δ 2.1–2.3 ppm, consistent with dimethylphenyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
